molecular formula C10H9ClN2 B1675019 Lofemizole CAS No. 65571-68-8

Lofemizole

Cat. No. B1675019
CAS RN: 65571-68-8
M. Wt: 192.64 g/mol
InChI Key: MBKWNJVQSFBLQI-UHFFFAOYSA-N
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Description

Lofemizole is a compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.64 g/mol . The IUPAC name for Lofemizole is 4-(4-chlorophenyl)-5-methyl-1H-imidazole .


Molecular Structure Analysis

The molecular structure of Lofemizole consists of a 5-membered imidazole ring attached to a 4-chlorophenyl group and a methyl group . The InChI string for Lofemizole is InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

Lofemizole has a molecular weight of 192.64 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It also has one rotatable bond . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.8 .

Scientific Research Applications

1. Chromatographic Evaluation in Biological Samples

  • Overview : Analytical conditions for evaluating lofemizole, a non-steroidal anti-inflammatory drug, in biological fluids were established for pharmacokinetic and bioavailability studies. Two methods were developed: one using a flame-ionization detector and another using electron-capture detection, both offering satisfactory recovery, reproducibility, and specificity. The flame-ionization detection method was particularly suitable for animal species pharmacokinetic investigations (Marzo, Treffner, Neggiani, & Staibano, 1984).

2. Investigation in Antidepressant Properties

  • Overview : The study explored the antidepressant properties of lofepramine and its metabolites, including lofemizole, in rat models of depression. It found that certain doses of lofemizole and its metabolites exhibited antidepressant activity, indicating its potential in treating depressive symptoms (Kelly & Leonard, 1999).

3. Binding to Human Serum Proteins

  • Overview : Research on 2-imidazoline drugs, including lofemizole, investigated their binding to serum proteins like human serum albumin (HSA) and alpha1-acid glycoprotein (AGP). The study provided insights into the interactions of lofemizole with major transport proteins, contributing to a better understanding of its pharmacokinetics (Woolfork, Suh, Weigand, & Hage, 2021).

4. Efficacy in Treating Hypertension

  • Overview : A study comparing lofexidine, a derivative of lofemizole, with clonidine in treating moderate essential hypertension showed that lofexidine effectively reduced blood pressure. This research highlighted lofemizole derivatives' potential in hypertension treatment (Wilkins, Winternitz, Oparil, Smith, & Dustan, 1981).

5. Synthesis of Multisubstituted Imidazoles

  • Overview : A study used CoFe2O4 as a catalyst for synthesizing multisubstituted imidazoles, including lofemizole. This demonstrated an efficient, green method for producing compounds like lofemizole with high yields and purity (Mostaghni & Taat, 2020).

Safety And Hazards

Specific safety and hazard information for Lofemizole is not available in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKWNJVQSFBLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057797
Record name Lofemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lofemizole

CAS RN

65571-68-8
Record name Lofemizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65571-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofemizole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065571688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lofemizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LOFEMIZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Marzo, E Treffner, PP Neggiani, G Staibano - Journal of Chromatography …, 1984 - Elsevier
… paper reports the analytical conditions allowing lofemizole, … The first approach led to an N-methyl derivative of lofemizole … derivative of lofemizole which was suitable for pharmacokinetic …
Number of citations: 1 www.sciencedirect.com
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
KD Rainsford - Side-Effects of Anti-Inflammatory Drugs: Part One …, 1987 - Springer
During this decade much concern has been expressed both in the lay and specialist medical press and the media about the increasing incidence and severity of the side-effects which …
Number of citations: 32 link.springer.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
KD Rainsford, GP Velo - 2012 - books.google.com
These two volumes contain the proceedings of a 3 day international meeting held at the University of Cambidge and Queens' College Cambridge from 31st July to 2nd August 1985 on …
Number of citations: 5 books.google.com
KD Rainsford - New Developments in Antirheumatic Therapy, 2012 - books.google.com
The enormous range of drugs which have recently become available for the treatment of the 100 or so different arthritic conditions present the physician with a challenge to determine if …
Number of citations: 0 books.google.com
E Bailey, S Barone, RE Stitzel, RJ Head, MT Bauza…
Number of citations: 0

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